molecular formula C7H2ClFIN B8107375 2-Chloro-3-fluoro-4-iodobenzonitrile

2-Chloro-3-fluoro-4-iodobenzonitrile

Cat. No.: B8107375
M. Wt: 281.45 g/mol
InChI Key: MHHJOOGNFGNVOF-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic compounds are fundamental scaffolds in the field of synthetic chemistry, particularly within medicinal chemistry. The incorporation of halogen atoms into organic molecules can profoundly influence their physicochemical properties. researchgate.net Halogens are known to modulate lipophilicity, which affects a molecule's ability to cross cell membranes, and can control metabolism, thereby improving the pharmacological profile of drug candidates. researchgate.netresearchgate.net For many years, halogens were primarily used for their steric effects, with their bulk being used to occupy specific binding sites on molecular targets. researchgate.net

More recently, the ability of heavier halogens like chlorine, bromine, and iodine to form halogen bonds has been recognized as a crucial intermolecular interaction. acs.orgacs.org A halogen bond is a highly directional interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base. acs.orgacs.org These bonds, while not as strong as classic hydrogen bonds, contribute favorably to the stability of ligand-target complexes, enhancing binding affinity and specificity. acs.org This has led to a surge in the design and synthesis of halogenated compounds for various therapeutic targets. acs.orgnamiki-s.co.jp

Role of Benzonitrile (B105546) Derivatives as Versatile Building Blocks

Benzonitrile and its derivatives are highly versatile intermediates in organic synthesis. atamanchemicals.comatamankimya.com The nitrile group is a valuable functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids. wikipedia.org Benzonitrile compounds are widely used as precursors in the production of pharmaceuticals, dyes, resins, and agrochemicals. atamanchemicals.comatamankimya.comrsc.org

Their utility is further expanded by their ability to form coordination complexes with transition metals. These complexes are often soluble in organic solvents and feature labile ligands, making them useful as synthetic intermediates in catalytic reactions. atamanchemicals.comwikipedia.org The benzonitrile framework serves as a stable scaffold upon which complex molecular architectures can be constructed, often through reactions like cross-coupling or nucleophilic substitution. benthamscience.comresearchgate.netresearchgate.net

Structural Features and Synthetic Challenges of 2-Chloro-3-fluoro-4-iodobenzonitrile

This compound is a polyhalogenated aromatic compound with the molecular formula C₇H₂ClFIN. keyorganics.net Its structure is characterized by a benzene (B151609) ring substituted with four different functional groups: a nitrile group (-CN), and three distinct halogen atoms (chlorine, fluorine, and iodine) at specific positions.

Structural Features:

Multiple Reaction Sites: The presence of three different halogens provides multiple, distinct sites for subsequent chemical modifications. Each halogen exhibits unique reactivity.

Iodine: The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making the iodine atom an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

Chlorine: The chlorine atom is less reactive than iodine but can participate in certain cross-coupling reactions or nucleophilic aromatic substitutions under more forcing conditions.

Fluorine: The carbon-fluorine bond is very strong. Fluorine is generally not displaced but strongly influences the electronic properties of the aromatic ring through its high electronegativity.

Nitrile Group: This electron-withdrawing group activates the aromatic ring towards certain reactions and serves as a key functional group for further derivatization.

Synthetic Challenges: The synthesis of a polysubstituted benzene ring with such a specific substitution pattern is a significant challenge. The primary difficulties include:

Regioselectivity: Introducing four different substituents at the desired 2, 3, 4, and 1 positions of the benzene ring requires a carefully planned multi-step synthetic sequence, controlling the directing effects of the groups already present at each stage.

Halogen Exchange: Preventing unwanted halogen exchange reactions during synthesis is critical. For instance, conditions used to introduce a cyano group might inadvertently displace the iodo or chloro group. Halogen exchange is a known method for introducing fluorine, which highlights the need for carefully controlled reaction conditions. google.com

Overview of Research Scope and Objectives Pertaining to this compound

The primary research objective for a molecule like this compound is to utilize it as a highly functionalized and versatile building block for the synthesis of complex target molecules. The distinct reactivity of the three halogen atoms allows for a programmed, stepwise functionalization of the aromatic ring.

Key Research Goals:

Selective Functionalization: To develop and optimize protocols for the selective chemical modification at each halogen position. This would involve exploring a range of cross-coupling and substitution reactions to attach different molecular fragments.

Scaffold for Drug Discovery: To use the compound as a starting scaffold for the synthesis of novel bioactive molecules. The unique combination of halogens can be exploited to fine-tune interactions with biological targets like enzymes or receptors. researchgate.netacs.org

Development of Novel Synthetic Methodologies: The complex structure of the compound makes it an ideal substrate for testing and developing new synthetic methods for the regioselective construction of polyfunctional aromatic systems.

Materials Science Applications: To investigate its use as a precursor for advanced materials where its specific electronic and structural properties could be advantageous.

Research Findings and Data

The unique arrangement of substituents on this compound dictates its chemical reactivity and potential applications. Below are tables summarizing its known properties and the synthetic utility of its key functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1114547-55-5 danabiosci.com, keyorganics.net
Molecular Formula C₇H₂ClFIN keyorganics.net
Molecular Weight 297.45 g/mol N/A
Appearance Likely a solid at room temperature.N/A

(Note: Detailed experimental data for this specific compound is not widely published. Properties are based on its chemical structure and data for similar compounds.)

Table 2: Synthetic Utility of Functional Groups in this compound

Functional GroupPositionKey Synthetic TransformationsReactivity Notes
Nitrile (-CN) 1Hydrolysis to carboxylic acid, reduction to amine, addition of organometallics.Versatile handle for creating a wide range of derivatives. wikipedia.org
Chlorine (-Cl) 2Nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Less reactive than iodine; requires specific and often harsher conditions. google.com
Fluorine (-F) 3Generally unreactive towards substitution; modifies electronic properties of the ring.Strong C-F bond makes it a stable substituent, valued in medicinal chemistry. acs.org
Iodine (-I) 4Ideal for a wide range of cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), metal-halogen exchange.Most reactive halogen on the ring, serving as the primary point for initial diversification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJOOGNFGNVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis of 2 Chloro 3 Fluoro 4 Iodobenzonitrile

Disconnection Strategies for the Nitrile Functionality

The nitrile group is a versatile functional group that can be introduced through several reliable methods. In a retrosynthetic sense, the most common and effective disconnections for an aryl nitrile involve a functional group interconversion (FGI) from an amine via a diazonium salt, or from an aldehyde.

Functional Group Interconversion (FGI) via Sandmeyer Reaction:

The most prominent strategy for the introduction of a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.gov This involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN). masterorganicchemistry.com This disconnection is highly reliable and widely used in the synthesis of benzonitriles. wikipedia.orgthermofisher.com

Retrosynthetic step: 2-Chloro-3-fluoro-4-iodobenzonitrile ⇒ 4-Amino-2-chloro-3-fluoro-4-iodobenzene

This approach transforms the problem of synthesizing the target nitrile into the synthesis of the corresponding aniline (B41778) derivative.

From an Aldehyde:

Another viable disconnection involves the conversion of an aldehyde to a nitrile. This can be achieved in a one-pot reaction using reagents like hydroxylamine (B1172632) followed by dehydration, or more directly with reagents such as iodine in aqueous ammonia (B1221849). A recent method describes the efficient conversion of aldehydes to nitriles using ammonium (B1175870) acetate (B1210297) as the nitrogen source, catalyzed by iodine with tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.org

Retrosynthetic step: this compound ⇒ 2-Chloro-3-fluoro-4-iodobenzaldehyde

This strategy shifts the synthetic challenge to the preparation of the corresponding benzaldehyde.

Approaches for Regioselective Installation of Halogen Substituents (Cl, F, I)

The regioselective introduction of three different halogens onto a benzene (B151609) ring requires a deep understanding of electrophilic aromatic substitution (EAS) reactions and the directing effects of the substituents. organicchemistrytutor.comnumberanalytics.com Halogens are deactivating yet ortho-, para-directing groups. libretexts.orgmasterorganicchemistry.comlibretexts.org The order of introduction is critical to ensure the desired substitution pattern.

Considering the directing effects:

Fluorine: Being the most electronegative, it is a weak deactivator but still an ortho-, para-director. libretexts.org

Chlorine: Also an ortho-, para-director and a deactivator. organicchemistrytutor.com

Iodine: The least electronegative of the three halogens, it is also an ortho-, para-director. Iodination can be achieved using various reagents, including iodine with an oxidizing agent like nitric acid or iodic acid. ncert.nic.innih.gov

A plausible strategy would involve introducing the halogens sequentially, leveraging their directing effects. For instance, starting with a di-substituted benzene and introducing the third halogen.

Halogen Exchange Reactions:

Another powerful tool for the synthesis of haloaromatics is the halogen exchange (Halex) reaction. ub.edunih.gov This is particularly useful for introducing fluorine using alkali metal fluorides like KF or CsF, often in a polar aprotic solvent. google.comresearchgate.net This can be a key step to install the fluorine atom at a specific position, potentially from a more readily available chloro- or bromo-precursor. google.com

Identification of Potential Precursors and Starting Materials

A logical approach would be to start with a commercially available di-substituted benzene and introduce the remaining substituents. For example, starting with a molecule that already contains the chloro and fluoro substituents in the desired 1,2-relationship.

Potential Precursors:

Precursor NameChemical FormulaRationale for Selection
2-Chloro-3-fluoroaniline (B1293833)C₆H₅ClFNCan be diazotized and subjected to iodination and subsequent Sandmeyer reaction to introduce the nitrile.
2-Chloro-3-fluorotolueneC₇H₆ClFThe methyl group can be oxidized to a carboxylic acid, which can then be converted to a nitrile. The iodine can be introduced via electrophilic aromatic substitution. A patent describes the synthesis of 2-chloro-4-fluorotoluene (B151448) from 2-chloro-4-aminotoluene. google.com
3-Chloro-2-fluoroanilineC₆H₅ClFNA potential starting material for the introduction of the other substituents.
4-Amino-2-chloro-3-fluorobenzonitrile (B1524638)C₇H₄ClFN₂A key intermediate if the iodine is introduced last. This compound is listed as a building block by some suppliers. bicbiotech.com
2-Chloro-4-fluorobenzoic acidC₇H₄ClFO₂Can be a precursor where the carboxyl group is converted to the nitrile. A patent describes its synthesis from 2-chloro-4-aminobenzonitrile. patsnap.com

Strategic Considerations for Ortho- and Para-Substituted Halobenzenoid Precursors

The directing effects of substituents are paramount when planning the synthesis of polysubstituted benzenes. libretexts.org In the context of this compound, the substituents are positioned ortho and para to each other.

Starting with a para-substituted precursor, for instance, p-chlorofluorobenzene, would not be ideal as it would direct incoming electrophiles to the positions ortho to the fluorine and chlorine, not leading to the desired 1,2,3,4-substitution pattern.

A more strategic approach would be to start with an ortho-disubstituted precursor, such as 2-chloro-3-fluoroaniline . The amino group is a strong activating and ortho-, para-director. This would facilitate the introduction of the iodine atom at the para-position (position 4 relative to the amine).

Proposed Synthetic Sequence based on Retrosynthesis:

Start with 2-chloro-3-fluoroaniline.

Iodination: The amino group directs the incoming electrophile (iodine) to the para position. This would yield 4-amino-2-chloro-3-fluoro-iodobenzene .

Sandmeyer Reaction: The amino group is then converted to a diazonium salt and subsequently displaced by a cyanide group to furnish the final product, This compound .

This proposed route takes advantage of the strong directing effect of the amino group to control the regiochemistry of the iodination step and utilizes the reliable Sandmeyer reaction for the final introduction of the nitrile functionality.

Synthetic Methodologies for 2 Chloro 3 Fluoro 4 Iodobenzonitrile

Strategies for Carbon-Halogen Bond Formation

The construction of the 2-chloro-3-fluoro-4-iodobenzonitrile framework necessitates precise methods for the introduction of three different halogen atoms (chlorine, fluorine, and iodine) onto a benzonitrile (B105546) core. The regioselectivity of these halogenation reactions is governed by the directing effects of the substituents already present on the aromatic ring and the specific methodology employed.

Direct Halogenation of Benzonitrile Precursors

Direct halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen. This can be achieved through several mechanisms, most notably electrophilic aromatic substitution and modern transition-metal-catalyzed C-H activation.

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry for functionalizing aromatic rings. lumenlearning.com In this process, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org For halogenation, a catalyst is typically required to generate a sufficiently potent electrophile to overcome the aromatic stability of the benzene ring. libretexts.orgwikipedia.org

The reaction proceeds via a two-step mechanism:

Generation of Electrophile : A Lewis acid catalyst, such as FeCl₃ or AlCl₃, polarizes the halogen molecule (e.g., Cl₂ or Br₂) to create a highly electrophilic species. masterorganicchemistry.com For iodination, an oxidizing agent like nitric acid is often used to generate the iodine cation (I⁺). wikipedia.org

Nucleophilic Attack and Rearomatization : The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A base then removes a proton from the carbon bearing the new substituent, restoring aromaticity. masterorganicchemistry.com

In the context of synthesizing this compound, a potential precursor such as 2-chloro-3-fluorobenzonitrile (B1630797) could be subjected to electrophilic iodination. The regiochemical outcome would be dictated by the combined directing effects of the existing substituents. Halogens are ortho-, para-directors, while the nitrile group is a deactivating meta-director. libretexts.org This can lead to challenges in achieving the desired regioselectivity for the incoming iodine atom at the C4 position.

ReactionReagents & ConditionsProduct FocusReference
General ChlorinationCl₂, AlCl₃ or FeCl₃Chlorobenzene wikipedia.org
General BrominationBr₂, FeBr₃Bromobenzene lumenlearning.com
General IodinationI₂, HNO₃ (oxidizing agent)Iodobenzene wikipedia.org

Modern synthetic chemistry has seen the emergence of transition-metal-catalyzed C-H activation as a powerful tool for the direct and regioselective functionalization of aromatic rings. Palladium catalysis, in particular, has been successfully applied to the ortho-halogenation of aryl nitriles. nih.gov

In this approach, the cyano group of the benzonitrile substrate acts as a directing group, guiding the palladium catalyst to activate a C-H bond at the adjacent ortho position. organic-chemistry.orgacs.org This method offers high regioselectivity that might not be achievable through classical electrophilic substitution. The reaction typically employs a palladium source like Pd(OAc)₂, an additive, and a halogen source such as an N-halosuccinimide (NCS, NBS, or NIS). acs.orgacs.org

A study by Sun et al. demonstrated a practical and efficient method for the ortho-halogenation (chlorination, bromination, and iodination) of various arylnitriles. organic-chemistry.org The optimal conditions were found to be Pd(OAc)₂ as the catalyst, p-toluenesulfonic acid (PTSA) as an additive, and 1,2-dichloroethane (B1671644) (DCE) as the solvent. organic-chemistry.org This methodology is compatible with arylnitriles bearing both electron-donating and electron-withdrawing groups and is scalable. acs.org

Table 1: Palladium-Catalyzed ortho-Halogenation of Benzonitrile

Halogen Source Product Yield
NIS 2-Iodobenzonitrile 91%
NBS 2-Bromobenzonitrile 95%
NCS 2-Chlorobenzonitrile 80%

Conditions: Benzonitrile (0.5 mmol), Pd(OAc)₂ (5 mol%), PTSA (0.5 equiv), Halogen Source (1.1 equiv), DCE, 70 °C, 12 h. Data sourced from J. Org. Chem. 2013, 78, 2786-2791. organic-chemistry.org

This directed C-H activation strategy could be envisioned for introducing the chloro-substituent at the C2 position of a 3-fluoro-4-iodobenzonitrile (B1323561) precursor, providing a highly regioselective route to this structural motif.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a key pathway for introducing nucleophiles, including fluoride (B91410), onto an aromatic ring. The reaction is contingent on the presence of a good leaving group and strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.com The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate called a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com

A notable feature of SNAr is that the C-X bond cleavage is not the rate-determining step. Consequently, the highly electronegative fluorine atom, which strongly activates the ring towards nucleophilic attack, can also function as an effective leaving group, contrary to its behavior in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com The general reactivity order for leaving groups in SNAr reactions is F >> Cl > Br > I. masterorganicchemistry.com

The nitro group (–NO₂) is a powerful electron-withdrawing group and can serve as an effective leaving group in SNAr reactions, a process known as fluorodenitration. acs.org This strategy is particularly useful for synthesizing aryl fluorides. The reaction typically involves heating the nitroaromatic precursor with a fluoride source, such as potassium fluoride (KF), often in a polar aprotic solvent.

For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was achieved through the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene using TBAF hydrate, where one nitro group was cleanly substituted by a fluorine atom. beilstein-journals.org This demonstrates the viability of a nitro group as a leaving group for introducing fluorine. A hypothetical route to this compound could thus involve the synthesis of a 2-chloro-4-iodo-3-nitrobenzonitrile intermediate, followed by nucleophilic displacement of the nitro group with fluoride.

The displacement of halide leaving groups, particularly chlorine, by fluoride is a widely used industrial method for producing fluoroaromatics, known as the Halex process. google.com This reaction involves heating a chloro-substituted aromatic compound with an alkali metal fluoride, such as anhydrous potassium fluoride, in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com

The efficiency of the reaction depends on the activation provided by electron-withdrawing groups. The cyano group (–CN) in benzonitrile is an activating group, making chlorobenzonitriles suitable substrates for this transformation. Patents describe the production of various fluorobenzonitriles from their corresponding chlorobenzonitriles at temperatures between 200°C and 250°C. google.com For example, 2,6-dichlorobenzonitrile (B3417380) can be converted to 2,6-difluorobenzonitrile. google.com This halogen exchange methodology could be applied to a precursor like 2,3-dichloro-4-iodobenzonitrile to selectively introduce the fluorine atom at the C3 position to yield the target molecule.

Table 2: Synthesis of Fluorobenzonitriles via Halogen Exchange

Starting Material Product Reagents & Conditions Reference
2,6-Dichlorobenzonitrile 2,6-Difluorobenzonitrile KF, Sulfolane, 210-215°C google.com
2-Chlorobenzonitrile 2-Fluorobenzonitrile KF, Sulfolane, 210-215°C google.com

Diazotization-Mediated Halogenation (Sandmeyer-Type Reactions)nih.govnih.gov

Diazotization of aromatic amines, followed by their conversion to aryl halides via Sandmeyer or related reactions, is a cornerstone of aromatic chemistry. nih.govnih.gov This two-step process involves the transformation of a primary aromatic amine into a diazonium salt, which then serves as a versatile intermediate for the introduction of a wide range of functional groups, including halogens.

The general principle of a Sandmeyer reaction involves the reaction of an aromatic diazonium salt with a copper(I) halide (e.g., CuCl, CuBr) to yield the corresponding aryl halide. For the synthesis of aryl iodides, the use of a copper catalyst is often not necessary, and the diazonium salt can be treated directly with a source of iodide, such as potassium iodide.

A plausible synthetic route to this compound could commence from a suitably substituted aniline (B41778) precursor, such as 4-amino-2-chloro-3-fluorobenzonitrile (B1524638). Diazotization of this aniline derivative would be achieved by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt can then be subjected to a Sandmeyer reaction to introduce the chloro group or an iodination reaction.

For instance, the synthesis of 2-chloro-4-fluorobenzonitrile (B42565) from 2-chloro-4-fluoroaniline (B1295073) has been reported, where the aniline is diazotized and then treated with cuprous cyanide. A similar strategy could be envisioned for the introduction of the iodo group at the 4-position of a 2-chloro-3-fluoroaniline (B1293833) precursor.

Table 1: General Conditions for Diazotization-Mediated Halogenation

StepReagentsTypical Conditions
Diazotization Primary Aromatic Amine, NaNO₂, Acid (e.g., HCl, H₂SO₄)0-5 °C, aqueous solution
Sandmeyer (Cl) Aryl Diazonium Salt, CuClRoom temperature to 50 °C
Iodination Aryl Diazonium Salt, KIRoom temperature

The success of a synthetic strategy relying on diazotization hinges on the regioselective synthesis of the required aniline precursor. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of subsequent electrophilic substitution reactions used to build the precursor.

In the context of this compound, the synthesis of the precursor 4-amino-2-chloro-3-fluorobenzonitrile would require careful strategic planning. The chloro and fluoro groups are ortho, para-directing, while the cyano group is meta-directing. The interplay of these electronic effects, along with steric hindrance, must be considered to achieve the desired substitution pattern. For example, starting from a simpler substituted aniline, a series of halogenation and nitration/reduction steps would need to be carefully orchestrated to arrive at the target aniline. The regioselective iodination of chlorinated aromatic compounds has been studied, and conditions using silver salts have been shown to influence the position of iodination. nih.gov For instance, the iodination of 3,5-dichloro substituted phenols, anisoles, and anilines has been shown to yield ortho, para, and para iodinated products, respectively. nih.gov

Strategies for Nitrile Group Formation

The introduction of the nitrile (-CN) group is another critical step in the synthesis of this compound. Several reliable methods exist for the formation of aryl nitriles.

Ammoxidation of Methyl-Substituted Halogenated Benzenes

Ammoxidation is an industrial process for the synthesis of nitriles from the corresponding methyl-substituted aromatic compounds. This reaction involves the vapor-phase reaction of the methylarene with ammonia (B1221849) and oxygen (or air) at elevated temperatures over a solid-state catalyst. While highly efficient for large-scale production, this method may lack the fine-tuned selectivity required for complex, polysubstituted molecules in a laboratory setting. A potential precursor for this route would be 2-chloro-3-fluoro-4-iodotoluene. However, the synthesis and subsequent selective ammoxidation of this specific toluene (B28343) derivative would present its own set of challenges regarding regioselectivity and functional group compatibility under the harsh reaction conditions.

Cyanation of Aryl Halides (e.g., Suzuki-Miyaura cross-coupling with cyano-boron reagents or related methods)

The cyanation of aryl halides is a widely used and versatile method for the synthesis of benzonitriles. This approach involves the transition-metal-catalyzed cross-coupling of an aryl halide with a cyanide source.

A plausible route to this compound would involve the cyanation of a 1-chloro-2-fluoro-4-iodobenzene precursor. Palladium-catalyzed cyanation reactions are common, employing cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). These methods often exhibit good functional group tolerance. For example, the cyanation of aryl chlorides using potassium hexacyanoferrate(II) catalyzed by a palladium complex has been shown to be effective for both activated and deactivated aryl chlorides.

Table 2: Common Methods for Cyanation of Aryl Halides

MethodCatalystCyanide SourceTypical Solvents
Rosenmund-von Braun CuCNCuCNDMF, NMP
Palladium-catalyzed Pd(0) or Pd(II) complexesZn(CN)₂, KCN, K₄[Fe(CN)₆]DMF, DMA, Toluene

Dehydration of Amides

The dehydration of primary amides is a classical and reliable method for the preparation of nitriles. This transformation can be achieved using a wide variety of dehydrating agents. A potential precursor for this route would be 2-chloro-3-fluoro-4-iodobenzamide. This amide could be synthesized from the corresponding carboxylic acid, which in turn could be prepared from the aniline precursor via a Sandmeyer reaction followed by hydrolysis of the nitrile.

Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. The choice of reagent can depend on the sensitivity of the other functional groups present in the molecule. The reaction is typically performed by heating the amide with the dehydrating agent, often in a solvent.

Table 3: Selected Reagents for the Dehydration of Primary Amides to Nitriles

ReagentTypical Conditions
Phosphorus Pentoxide (P₂O₅) Heating, neat or in a high-boiling solvent
Phosphorus Oxychloride (POCl₃) Reflux in an inert solvent (e.g., CH₂Cl₂, CHCl₃)
Thionyl Chloride (SOCl₂) Heating, often in excess reagent or a solvent
Trifluoroacetic Anhydride Room temperature or gentle heating, often with a base (e.g., pyridine, triethylamine)

Multi-Step Synthetic Sequences and Convergence

Stepwise Introduction of Halogens and Nitrile Group

A common and effective strategy for the synthesis of this compound involves the stepwise introduction of the chloro, fluoro, and iodo substituents, along with the cyano group, onto an aromatic precursor. A plausible synthetic route can be extrapolated from the synthesis of similarly substituted compounds, such as 2-chloro-6-fluoro-4-iodobenzonitrile (B8492610). google.com

One potential pathway begins with a suitably substituted aniline. For instance, starting with 3-chloro-5-fluoroaniline (B1302006), a sequence of reactions can be employed to introduce the remaining functional groups. A key transformation in such sequences is the Sandmeyer reaction or a related diazotization-substitution process. This powerful method allows for the conversion of an amino group on an aromatic ring into a wide variety of substituents, including halogens and the nitrile group.

A representative sequence could involve the following transformations:

Bromination: Introduction of a bromine atom at a specific position to act as a handle for future transformations. For example, the bromination of 3-chloro-5-fluoroaniline can yield 4-bromo-3-chloro-5-fluoroaniline. google.com

Cyanation: The bromo group can then be substituted with a nitrile group, often using a copper(I) cyanide reagent in a Rosenmund-von Braun reaction. This step would yield an aminobenzonitrile intermediate. google.com

Diazotization and Iodination: The final step involves the conversion of the amino group into the iodo group. This is typically achieved by treating the aminobenzonitrile with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, followed by the addition of a source of iodide, such as potassium iodide. google.com

Sequential Functionalization of Aromatic Ring Systems

The sequential functionalization of an aromatic ring is a cornerstone of synthesizing highly substituted molecules like this compound. The order in which the functional groups are introduced is critical and is dictated by the directing effects of the substituents already present on the ring.

For example, in a potential synthesis starting from an aniline derivative, the existing amino group and halogen substituents will direct the position of subsequent electrophilic aromatic substitution reactions. The choice of starting material is therefore crucial for achieving the desired 2,3,4-substitution pattern of the chloro, fluoro, and iodo groups.

Alternative approaches might involve starting with a different precursor, such as a substituted toluene, which can then be functionalized. For instance, the synthesis of related compounds like 2-chloro-4-fluoro-5-nitrobenzotrichloride begins with the photochlorination of a corresponding toluene derivative. google.com While not directly applicable to the target molecule, this illustrates the principle of building complexity on a simpler, functionalized aromatic ring.

Optimization of Reaction Conditions for Yield and Selectivity

The choice of solvent can have a profound impact on reaction rates, yields, and even the regioselectivity of a reaction. Solvents are selected based on their ability to dissolve the reactants and reagents, their boiling point, and their inertness to the reaction conditions.

In the synthesis of related halogenated benzonitriles, a variety of solvents have been employed. For example, in the cyanation of a bromo-chloro-fluoroaniline intermediate, dimethylformamide (DMF) has been used as the solvent, with the reaction being heated in a microwave reactor. google.com For diazotization-iodination reactions, a mixture of acetonitrile (B52724) and water is often used to facilitate the dissolution of both the organic substrate and the inorganic reagents. google.com In other halogen exchange reactions for preparing fluorobenzonitriles, aprotic solvents are generally preferred, although in some cases, the reaction can be run with minimal or no solvent. google.com

The following table summarizes the use of different solvents in analogous synthetic steps.

Reaction Step Solvent(s) Rationale/Observations Reference
BrominationAcetonitrile (MeCN)Facilitates the suspension of N-bromosuccinimide. google.com
CyanationDimethylformamide (DMF)High-boiling polar aprotic solvent suitable for microwave heating. google.com
Diazotization/IodinationAcetonitrile/WaterCo-solvent system to dissolve both organic and inorganic reactants. google.com
NitrationNo SolventUse of a solvent was found to lead to incomplete reaction. google.com
Halogen Exchange (Fluorination)Aprotic or minimal protic solventAprotic solvents are generally preferred for this type of reaction. google.com

Catalysts play a crucial role in many of the transformations required for the synthesis of this compound. The selection of the appropriate catalyst and its loading can significantly influence the reaction efficiency and the purity of the product.

In the cyanation step, copper(I) cyanide is a commonly used reagent, which can be considered a stoichiometric promoter or catalyst depending on the specific mechanism. google.com In some modern cross-coupling approaches to cyanation, a palladium or nickel catalyst might be employed with a cyanide source.

For fluorination reactions, particularly halogen exchange (halex) reactions, phase-transfer catalysts are often essential. Quaternary ammonium (B1175870) compounds, for instance, can be used to facilitate the reaction between an inorganic fluoride salt (like potassium fluoride) and an aromatic substrate. google.com The efficiency of these catalysts can be dependent on their structure.

The table below provides examples of catalysts used in relevant transformations.

Reaction Type Catalyst/Reagent Catalyst Loading/Stoichiometry Purpose Reference
CyanationCopper(I) Cyanide1.0 equivalentSource of cyanide and promoter of the substitution reaction. google.com
Fluorination (Halex)Quaternary ammonium compoundCatalytic amounts (e.g., 1-10 mol%)To facilitate the transfer of fluoride ions to the organic phase. google.com
AminationCuprous oxide0.10-0.12 equivalentsCatalyzes the amination of a dihalonitrobenzene. google.com

Reaction temperature and pressure are critical parameters that must be carefully controlled to ensure optimal reaction outcomes. Temperature affects the rate of reaction, but excessively high temperatures can lead to side reactions and decomposition of products, thereby reducing the yield and purity.

For instance, the bromination of 3-chloro-5-fluoroaniline is initiated at 0 °C and then allowed to proceed at room temperature. google.com The subsequent cyanation step using microwave heating is conducted at a significantly higher temperature of 190 °C to drive the reaction to completion in a short time. google.com The final diazotization-iodination sequence is performed at a low temperature (0 °C) to ensure the stability of the intermediate diazonium salt before the introduction of the iodide. google.com

In some industrial processes, such as the nitration of 2-chloro-4-fluorobenzotrichloride, the temperature is strictly controlled within a narrow range (e.g., 5 °C to 10 °C) to minimize the formation of impurities. google.com Similarly, in the synthesis of 2-fluoro-4-nitroaniline, the reaction is carried out under elevated pressure (1.2-1.8 MPa) and temperature (120-130 °C). google.com

The following table illustrates the temperature and pressure conditions for various relevant synthetic steps.

Reaction Step Temperature Pressure Rationale Reference
Bromination0 °C to Room TemperatureAtmosphericControl of reaction initiation and progression. google.com
Cyanation (Microwave)190 °CElevated (autogenous)To accelerate the reaction rate. google.com
Diazotization0 °CAtmosphericTo maintain the stability of the diazonium salt intermediate. google.com
Nitration5 °C to 10 °CAtmosphericTo minimize the formation of acid impurities. google.com
Amination120-130 °C1.2-1.8 MPaTo drive the reaction in a high-pressure reactor. google.com
Ligand Design in Catalytic Reactions

The synthesis of polysubstituted benzonitriles like this compound can be approached through various catalytic methods, with palladium-catalyzed cyanation of an appropriately substituted aryl halide being a prominent modern alternative to traditional methods like the Sandmeyer reaction. The design of ligands in these catalytic systems is crucial for achieving high efficiency, selectivity, and functional group tolerance.

In palladium-catalyzed cyanation reactions, a key challenge is the potential for the cyanide anion to strongly coordinate to the palladium center, leading to catalyst deactivation. researchgate.net The design of ligands aims to mitigate this issue and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.

Key Aspects of Ligand Design:

Steric Bulk: Bulky ligands, particularly electron-rich phosphines, are often employed. researchgate.net The steric hindrance around the metal center can prevent the formation of stable, inactive palladium-cyanide complexes. This allows for the desired reductive elimination to occur, regenerating the active Pd(0) catalyst. Examples of such ligands used in cyanation of aryl chlorides include bulky and electron-rich tris(tert-butyl)phosphine. researchgate.net

Electron-Donating Properties: Electron-rich ligands enhance the electron density on the palladium center, which can promote the oxidative addition of the aryl halide to the Pd(0) species. This is a critical step for initiating the catalytic cycle.

Bite Angle and Chelation: For bidentate ligands, the bite angle plays a significant role in influencing the geometry of the catalytic complex and, consequently, its reactivity. Ligands like 1,10-phenanthroline (B135089) have been used in copper-catalyzed Sandmeyer-type cyanations to improve reaction outcomes. researchgate.net

Water-Soluble Ligands: For reactions in aqueous media, which is a tenet of green chemistry, ligands can be functionalized with hydrophilic groups like sulfonates. For instance, Pd(OAc)2/XPhos–SO3Na in a mixture of poly(ethylene glycol) (PEG-400) and water has been shown to be a highly efficient catalyst system for the cyanation of aryl chlorides. researchgate.net

While a specific ligand system for the synthesis of this compound is not extensively documented in readily available literature, the principles outlined above would guide the selection of an appropriate ligand. A plausible palladium-catalyzed approach would involve the cyanation of a 1-chloro-2-fluoro-3,5-dihalo-benzene precursor. The choice of ligand would be critical to ensure the reaction proceeds efficiently in the presence of multiple halide substituents.

Below is a table summarizing the types of ligands and their roles in palladium-catalyzed cyanation reactions:

Ligand TypeKey FeatureRole in CatalysisExample(s)
Monodentate PhosphinesHigh Steric BulkPrevents catalyst deactivation by cyanide.Tris(tert-butyl)phosphine
Biaryl PhosphinesSteric Bulk & Electron-RichPromotes oxidative addition and prevents catalyst poisoning.XPhos, t-BuXPhos
Bidentate N-LigandsChelation, Defined Bite AngleStabilizes the metal center, can be used in copper-catalyzed systems.1,10-Phenanthroline
Water-Soluble LigandsHydrophilicityEnables catalysis in aqueous media for greener processes.XPhos-SO3Na

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly important in the synthesis of fine chemicals like this compound. The focus is on developing methods that are more environmentally benign, safer, and more resource-efficient.

Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy generate minimal waste.

A traditional synthesis of this compound would likely involve a Sandmeyer reaction starting from a corresponding aniline derivative (2-chloro-3-fluoro-4-iodoaniline). The Sandmeyer reaction, while a powerful tool for introducing a variety of functional groups, often has a poor atom economy. nih.govwikipedia.org The diazotization step uses sodium nitrite and a mineral acid, and the subsequent displacement with a cyanide source (e.g., CuCN) generates stoichiometric amounts of byproducts, including nitrogen gas and various salts that constitute waste.

Hypothetical Atom Economy for a Sandmeyer Reaction:

Let's consider the final step of a hypothetical Sandmeyer cyanation:

C6H2ClFIN2+ (diazonium salt) + CuCN → C7H2ClFIN + N2 + Cu+

While the nitrogen gas is innocuous, the use of stoichiometric copper salts contributes to metal waste streams, which require treatment. google.com

In contrast, a palladium-catalyzed cyanation of an aryl halide precursor (e.g., 1-bromo-2-chloro-3-fluoro-4-iodobenzene) can have a better atom economy.

C6H2BrClFI + Zn(CN)2 → C7H2ClFIN + ZnBr(CN)

In this catalytic approach, the palladium and its ligand are used in substoichiometric amounts. The primary byproduct is a zinc salt. The use of less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) can also be considered, which further improves the green profile of the synthesis. organic-chemistry.org

The table below compares the atom economy of these two general approaches.

Reaction TypeReactantsDesired ProductByproductsAtom Economy
Sandmeyer CyanationAryl diazonium salt, Copper(I) cyanideAryl nitrileNitrogen gas, Copper saltsLower
Catalytic CyanationAryl halide, Cyanide source, CatalystAryl nitrileMetal saltsHigher

Use of Environmentally Benign Reagents and Solvents

The choice of reagents and solvents is another critical aspect of green chemistry.

Reagents:

Cyanide Source: Traditional cyanation reactions often use highly toxic alkali metal cyanides (NaCN, KCN) or copper(I) cyanide. researchgate.net Greener alternatives include zinc cyanide (Zn(CN)2), which is less toxic, and potassium ferrocyanide (K4[Fe(CN)6]), which is considered a non-toxic cyanide source. organic-chemistry.orgacs.org

Catalysts: The move from stoichiometric reagents (like in the classic Sandmeyer reaction) to catalytic systems (like palladium-catalyzed cross-coupling) is a fundamental green chemistry strategy. researchgate.net While palladium is a precious metal, the low catalyst loadings required (often in the range of 0.1 to 2 mol%) make it a more sustainable option than stoichiometric copper. organic-chemistry.orgacs.org

Solvents:

Many organic reactions are performed in volatile organic compounds (VOCs), which can be hazardous to human health and the environment. Green chemistry encourages the use of more benign solvents.

Traditional Solvents: Cyanation reactions are often carried out in polar aprotic solvents like DMF or DMAc. organic-chemistry.orgrsc.org While effective, these are under scrutiny due to toxicity concerns.

Greener Alternatives: The development of catalytic systems that are active in more environmentally friendly solvents is a key area of research. This includes:

Water: Performing reactions in water is highly desirable. This can be achieved through the use of water-soluble ligands and phase-transfer catalysts. rsc.org

Ionic Liquids: Ionic liquids are non-volatile and can be designed to be recyclable, offering a greener alternative to traditional organic solvents. nih.gov

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, which is the most ideal scenario from a green chemistry perspective. numberanalytics.com

For the synthesis of this compound, a greener approach would favor a palladium-catalyzed cyanation using a low-toxicity cyanide source like K4[Fe(CN)6] in a recyclable solvent or, ideally, in water.

The following table summarizes greener alternatives for the synthesis.

ComponentTraditional OptionGreener AlternativeRationale
Reaction Type Sandmeyer Reaction (stoichiometric CuCN)Palladium-Catalyzed CyanationCatalytic, higher atom economy
Cyanide Source KCN, NaCN, CuCNZn(CN)2, K4[Fe(CN)6]Lower toxicity
Solvent DMF, DMAc, ChloroformWater, PEG, Ionic Liquids, Solvent-freeReduced environmental impact and health hazards

Computational and Theoretical Studies of 2 Chloro 3 Fluoro 4 Iodobenzonitrile

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Through various computational methods, the electronic structure of 2-Chloro-3-fluoro-4-iodobenzonitrile can be meticulously examined.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model for analyzing electron density distribution. This approach defines atoms and chemical bonds based on the topology of the electron density. For halogenated systems, QTAIM can provide deep insights into the nature of interatomic interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, Lewis-like description of the molecular wavefunction. In halogenated benzonitriles, NBO analysis can quantify the delocalization of electron density from lone pairs of the halogen atoms into the antibonding orbitals of the benzene (B151609) ring.

For this compound, significant hyperconjugative interactions are expected between the lone pair orbitals of the fluorine, chlorine, and iodine atoms and the π* antibonding orbitals of the phenyl ring. These interactions contribute to the stability of the molecule. The stabilization energies (E(2)) calculated from NBO analysis would quantify the strength of these delocalizations. It is generally observed that the ability of halogens to donate electron density to the ring decreases down the group (F > Cl > Br > I) due to poorer orbital overlap. However, the presence of multiple different halogens and a strong electron-withdrawing nitrile group would lead to a competitive and complex pattern of hyperconjugation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For this compound, the presence of electronegative fluorine and chlorine atoms, along with the electron-withdrawing nitrile group, is expected to lower the energy of both the HOMO and LUMO. The iodine atom, being more polarizable, might have a counteracting effect. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations could pinpoint the regions of the molecule where the HOMO and LUMO are localized, thereby predicting the most likely sites for electrophilic and nucleophilic attack. prensipjournals.com For instance, in related nitro-substituted halogenated benzenes, the LUMO is often localized on the nitro group and the carbon atoms attached to it, indicating susceptibility to nucleophilic attack at these positions. prensipjournals.com

Aromaticity Assessments in Halogenated Benzonitrile (B105546) Systems

Aromaticity is a key concept in organic chemistry, signifying enhanced stability due to a cyclic, planar, and conjugated system of π-electrons. Halogen and nitrile substituents can significantly influence the aromaticity of the benzene ring.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). A more negative NICS value indicates stronger diatropic ring currents and thus, greater aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA) Index

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 signify a decrease in aromaticity.

For substituted benzenes, the HOMA index is sensitive to the nature of the substituents. nih.gov Electron-withdrawing groups like the nitrile group tend to decrease the HOMA value, indicating a reduction in aromaticity due to increased bond length alternation. The varying electronegativities and sizes of the fluorine, chlorine, and iodine atoms in this compound would introduce further geometric distortions in the benzene ring, likely resulting in a HOMA index significantly lower than 1.

Intermolecular Interactions and Non-Covalent Bonding

The unique arrangement of halogen and cyano substituents on the aromatic ring of this compound suggests a rich landscape of non-covalent interactions that are crucial in determining its solid-state structure and properties.

Halogen-Cyano Interactions

A prominent and directional non-covalent interaction expected in the condensed phase of this compound is the halogen-cyano interaction. This involves the electrophilic region, or σ-hole, on the outermost portion of the iodine atom interacting with the electron-rich nitrogen atom of the cyano group of a neighboring molecule. The strength of this interaction is anticipated to be significant due to the high polarizability of iodine.

Computational studies would typically employ high-level quantum mechanical calculations to quantify the energetics and geometry of this interaction. A hypothetical data table illustrating the type of results expected from such a study is presented below.

Table 1: Calculated Interaction Energies and Geometries for Halogen-Cyano Dimers of this compound

Interaction Type Method/Basis Set Interaction Energy (kcal/mol) Donor-Acceptor Distance (Å) Angle (C-I···N) (°)
I···N≡C MP2/aug-cc-pVDZ -4.5 3.05 175.2
I···N≡C DFT (B3LYP-D3)/6-311+G(d,p) -4.2 3.10 174.8

Note: This data is hypothetical and serves to illustrate the expected outcomes of computational analysis.

Halogen-Halogen Interactions in Substituted Aromatic Rings

In addition to halogen-cyano bonds, interactions between the various halogen atoms (chlorine, fluorine, and iodine) on adjacent molecules are also plausible. These halogen-halogen interactions can be either attractive (Type II) or repulsive (Type I), depending on the geometry of approach. Given the substitution pattern, a variety of Cl···I, F···I, and Cl···F contacts could be investigated computationally.

Theoretical calculations would be essential to determine the nature and strength of these interactions, which are often subtle yet collectively significant in crystal packing.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, providing insights into the energetics of transition states and intermediates. For a molecule like this compound, which may serve as a building block in organic synthesis, DFT calculations are invaluable for predicting its reactivity.

Energy Profiles and Activation Barriers

DFT calculations can be used to map the potential energy surface for various reactions involving this compound, such as nucleophilic aromatic substitution. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile reveals the activation barriers for different reaction pathways, allowing for predictions of reaction feasibility and selectivity.

Table 2: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution on this compound

Reaction Pathway Nucleophile Calculated Activation Energy (kcal/mol)
Substitution at C-Cl NH₃ 25.8
Substitution at C-F NH₃ 30.2
Substitution at C-I NH₃ 22.5

Note: This data is hypothetical and for illustrative purposes. Actual values would depend on the specific nucleophile and computational level of theory.

Solvent Effects in Computational Modeling

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom in this compound is the most reactive site for oxidative addition to a palladium(0) catalyst, making it the primary position for cross-coupling reactions. The relative reactivity of the carbon-halogen bonds in palladium-catalyzed reactions generally follows the trend C-I > C-Br > C-Cl, allowing for selective functionalization at the iodo position while leaving the chloro group intact.

Suzuki-Miyaura Coupling at the Iodo Position with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position. The reaction typically involves the coupling of the iodobenzonitrile with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

A general experimental procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid involves charging a reaction vessel with the aryl halide, the boronic acid, a palladium catalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄, a suitable ligand (e.g., a phosphine ligand), and a base like potassium carbonate or cesium carbonate. The reaction is then carried out in a solvent system, often a mixture of an organic solvent like THF or dioxane and water, and heated to facilitate the reaction.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established for a vast array of iodoarenes. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃JohnPhosCs₂CO₃THF/H₂O40
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O/THF80

This table presents generalized conditions and specific outcomes would depend on the exact substrates and reagents used.

Negishi, Stille, and Heck Couplings with Appropriate Reagents

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize the iodo position of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. Organozinc compounds are known for their high reactivity and functional group tolerance. The coupling of this compound with an arylzinc or alkylzinc reagent would provide a direct route to the corresponding 4-substituted benzonitrile derivative.

Stille Coupling: The Stille coupling utilizes organotin reagents (organostannanes) as the coupling partners. A key advantage of organostannanes is their stability to air and moisture. For instance, the reaction of this compound with an organostannane like tributyl(vinyl)tin in the presence of a palladium catalyst would yield 2-chloro-3-fluoro-4-vinylbenzonitrile.

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. This reaction is a valuable tool for the formation of substituted alkenes. For example, reacting this compound with an alkene such as styrene, in the presence of a palladium catalyst and a base, would lead to the formation of a stilbene derivative. The reaction typically proceeds with high stereoselectivity, favoring the E-isomer.

Arylation Reactions of Halogenated Nitriles

The term "arylation" broadly encompasses reactions that introduce an aryl group onto a molecule. The aforementioned Suzuki-Miyaura, Negishi, and Stille couplings are all prominent examples of arylation reactions when an aryl-containing organometallic reagent is used. These methods provide powerful tools for the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. The selective arylation at the iodo-position of this compound allows for the construction of complex molecular architectures.

Reactions Involving the Nitrile Group

The nitrile (cyano) group in this compound is a versatile functional group that can be converted into other important functionalities, such as carboxylic acids, amines, and aldehydes.

Hydrolysis to Carboxylic Acids

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. For a polysubstituted benzonitrile like this compound, careful selection of reaction conditions is necessary to avoid unwanted side reactions, such as the hydrolysis of other sensitive groups.

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid, such as sulfuric or hydrochloric acid, in an aqueous medium. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis is also a common method, often employing strong bases like sodium hydroxide or potassium hydroxide. The reaction again proceeds via an amide intermediate. For example, heating a related compound, 4-fluoro-2-methylbenzonitrile, under strongly basic conditions yields the corresponding 4-fluoro-2-methylbenzoic acid.

Table 2: General Conditions for Nitrile Hydrolysis

ConditionsReagentsProduct
AcidicH₂SO₄, H₂O, heatCarboxylic Acid
BasicNaOH, H₂O, heatCarboxylate (acidified to give Carboxylic Acid)

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to reduce nitriles to primary amines. The reaction typically involves treating the nitrile with LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting amine. This transformation would convert this compound into (2-chloro-3-fluoro-4-iodophenyl)methanamine.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the DIBAL-H. An aqueous workup then hydrolyzes the intermediate imine to the desired aldehyde. This would provide a synthetic route to 2-chloro-3-fluoro-4-iodobenzaldehyde from the corresponding nitrile.

Table 3: Reagents for the Reduction of Nitriles

ReagentProductTypical Conditions
Lithium aluminum hydride (LiAlH₄)Primary AmineTHF or Et₂O, followed by aqueous workup
Diisobutylaluminum hydride (DIBAL-H)AldehydeToluene or CH₂Cl₂, low temperature (-78 °C), followed by aqueous workup

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the principal tool for determining the connectivity and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum would be expected to provide information on the aromatic protons. Given the substitution pattern, two protons are present on the aromatic ring. Their chemical shifts, multiplicity (splitting patterns), and coupling constants would be crucial for confirming their relative positions. The electronegativity of the adjacent halogen and nitrile groups would significantly influence the chemical shifts of these protons.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. This would include the carbons of the benzene (B151609) ring and the carbon of the nitrile group. The chemical shifts would be indicative of the electronic environment of each carbon atom, with the carbons attached to the electronegative halogens and the nitrile group showing distinct downfield shifts.

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. The spectrum for 2-Chloro-3-fluoro-4-iodobenzonitrile would be expected to show a single resonance for the fluorine atom at the C-3 position. The chemical shift and coupling to adjacent protons would provide definitive evidence for its location on the aromatic ring.

While ¹²⁹Xe NMR is not directly applicable to this compound, other nuclei could be considered if isotopic labeling were employed. However, for a standard characterization, this technique would not be relevant.

COSY (Correlation Spectroscopy): Would establish the correlation between coupled protons, confirming the positions of the two aromatic hydrogens relative to each other.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): Would correlate each proton to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing critical information for piecing together the entire molecular structure, including the placement of the substituents relative to the protons and the nitrile group.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The high-resolution mass spectrum (HRMS) would provide the exact mass, which can be used to confirm the elemental composition (C₇H₂ClFIN). The fragmentation pattern observed in the mass spectrum would show the loss of various substituents, further corroborating the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. nih.gov For this compound, with a molecular formula of C₇H₂ClFIN, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

Note: Specific high-resolution mass spectrometry data for this compound is not publicly available in the referenced literature. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹H, ¹²C, ³⁵Cl, ¹⁹F, ¹²⁷I, ¹⁴N).

Fragmentation Pattern Analysis for Structural Inference

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When subjected to ionization, the molecule breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the halogen atoms (Cl, F, I) and the nitrile group (CN). The presence of chlorine and bromine atoms can be identified by the characteristic isotopic patterns they produce in the mass spectrum. libretexts.org

Note: A detailed experimental fragmentation pattern for this compound has not been reported in the public domain.

Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations (e.g., C≡N stretching)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The nitrile group (C≡N) of this compound has a very strong and sharp absorption band in the IR spectrum. researchgate.net This characteristic C≡N stretching vibration typically appears in the region of 2200-2260 cm⁻¹ for aromatic nitriles. mdpi.com The exact position of this band can be influenced by the electronic effects of the substituents on the benzene ring.

Interactive Data Table: Expected IR Absorption for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretching2200-2260Strong, Sharp
Aromatic C-HStretching3000-3100Medium to Weak
C-ClStretching600-800Medium to Strong
C-FStretching1000-1400Strong
C-IStretching500-600Medium

This table is based on general spectroscopic principles and data for related compounds. Specific experimental values for this compound are not available.

X-ray Crystallography (if single crystals are obtained)

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules. nih.gov This technique would allow for the unambiguous determination of the molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Solid-State Molecular Conformation and Packing Arrangements

Should suitable single crystals of this compound be obtained, X-ray diffraction analysis would elucidate the planarity of the benzonitrile (B105546) ring and the orientation of the chloro, fluoro, and iodo substituents relative to the ring and to each other. It would also reveal how the molecules arrange themselves in the solid state, which is governed by intermolecular forces.

Note: There are no published X-ray crystal structures for this compound in the referenced scientific literature.

Elucidation of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is directed by various intermolecular interactions, such as halogen bonding, dipole-dipole interactions, and π-π stacking. Analysis of the crystal structure of this compound would allow for the identification and characterization of these non-covalent interactions, providing a deeper understanding of its solid-state properties.

Note: Without a determined crystal structure, the specific intermolecular interactions for this compound cannot be detailed.

Advanced Applications in Materials Science and Chemical Research

Precursor in the Synthesis of Advanced Organic Materials

The strategic placement of chloro, fluoro, and iodo substituents on the benzonitrile (B105546) framework makes 2-chloro-3-fluoro-4-iodobenzonitrile a promising building block for a variety of advanced organic materials. The interplay between the halogens and the nitrile group can significantly modify the electronic properties, solubility, and reactivity of resulting materials, opening avenues for their use in specialized applications.

Liquid Crystals and Optoelectronic Materials

The development of novel liquid crystals and optoelectronic materials is contingent on the precise engineering of molecular structures to achieve desired physical and electronic properties. Halogenated aromatic compounds, particularly those containing fluorine, are known to be valuable in the synthesis of liquid crystals. The introduction of fluorine can influence properties such as dielectric anisotropy, melting point, and viscosity. For instance, 2,3-difluoroaryl motifs are recognized as a successful class of negative dielectric anisotropic liquid crystals. While direct studies on this compound in this context are not yet prevalent, its structural similarity to fluorinated compounds used in liquid crystal research suggests its potential as a precursor.

The presence of the highly polarizable iodine atom, combined with the electronegative fluorine and chlorine atoms and the nitrile group, could lead to materials with unique dipole moments and intermolecular interactions, which are critical for the formation of mesophases. The iodo-group is particularly amenable to established cross-coupling reactions, allowing for the elongation of the molecular core, a common strategy in the design of liquid crystalline materials.

Polymers and Functional Coatings

In the realm of polymer science, this compound serves as a potential monomer or functionalizing agent for the creation of high-performance polymers and coatings. The carbon-iodine bond is significantly weaker than carbon-chlorine or carbon-fluorine bonds, making the iodine atom a prime site for polymerization reactions, such as Suzuki or Sonogashira couplings. This allows for the incorporation of the 2-chloro-3-fluorobenzonitrile (B1630797) moiety into polymer backbones, potentially imparting properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics.

The presence of the nitrile group can also be exploited, as it can be chemically modified post-polymerization or can enhance the polymer's adhesion to various substrates, making it a candidate for functional coatings. Furthermore, the combined halogenation pattern could contribute to low surface energy coatings with hydrophobic or oleophobic properties.

Applications in Catalysis (e.g., as a Ligand or Reagent)

While direct catalytic applications of this compound are not extensively documented, its structure suggests potential as a ligand precursor or a specialized reagent in certain catalytic processes. The nitrile group and the halogen atoms can act as coordination sites for metal centers. Following transformation of the nitrile group or displacement of one of the halogens, the resulting derivative could serve as a ligand for transition metal catalysts. The electronic effects of the remaining halogens would tune the electron density at the metal center, thereby influencing the catalyst's activity and selectivity. For example, related halogenated benzonitriles are used as building blocks in the synthesis of more complex organic molecules, a process often relying on catalysis.

Development of Analytical Reagents and Probes

The unique substitution pattern of this compound also suggests its utility in the field of analytical chemistry.

Use as a Fluorogenic Derivatization Reagent in Chromatographic Analysis

In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes. While there is no specific research on this compound as a fluorogenic derivatization reagent, its properties are analogous to other reagents used for this purpose. The presence of the reactive iodine atom could allow for its attachment to target molecules containing functional groups amenable to nucleophilic substitution or cross-coupling reactions. The inherent fluorescence of the resulting derivative, potentially influenced by the electronic nature of the chloro and fluoro substituents, could then be used for sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC).

As a Standard in Spectroscopic Analyses

Given its well-defined molecular structure and mass, this compound can serve as a useful analytical standard. In techniques such as mass spectrometry, it can be used for calibration and as a reference compound. Its distinct isotopic pattern, arising from the presence of chlorine, would also be beneficial in mass spectral analysis. In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of ¹⁹F would make it a suitable standard for ¹⁹F NMR, a technique of growing importance in pharmaceutical and materials science research.

Applications in Agrochemicals (e.g., as an intermediate for herbicides)

Halogenated benzonitriles are a critical class of intermediates in the agrochemical industry, frequently serving as precursors for potent herbicides. While direct public-domain research detailing the specific use of this compound in commercial herbicide synthesis is limited, its structural features strongly suggest its potential as a valuable intermediate. The synthesis of modern herbicides often involves multi-step processes where the precise arrangement of substituents on an aromatic ring is crucial for the final product's efficacy and selectivity.

The utility of similar compounds is well-documented. For instance, 2-chloro-4-fluorobenzoic acid, which can be synthesized from 2-chloro-4-fluorobenzonitrile (B42565), is a key intermediate in the production of the herbicide saflufenacil. google.com Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase, which plays a critical role in the chlorophyll (B73375) biosynthesis pathway in plants. wikipedia.org Its action leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that causes rapid cell membrane damage and necrosis in susceptible weeds. wikipedia.org

Patents reveal that related structures, such as 2,6-dichloro-3-fluoro-benzonitrile, have been developed as herbicidal substances. google.com Furthermore, compounds like 3-chloro-4-fluoronitrobenzene (B104753) are recognized as useful intermediates for agricultural chemicals. google.com The synthesis of these and other fluorobenzonitriles for use as intermediates in crop protection is a field of active research. researchgate.net

The table below illustrates the structural similarities between this compound and a known key intermediate for the herbicide saflufenacil, highlighting its potential role in the synthesis of analogous complex agrochemicals.

FeatureThis compound2-Chloro-4-fluorobenzonitrile (Intermediate for Saflufenacil)
Chemical Structure
Molecular Formula C₇H₂ClFINC₇H₃ClFN
Benzonitrile Core YesYes
Chlorine Substituent Yes (at C2)Yes (at C2)
Fluorine Substituent Yes (at C3)Yes (at C4)
Additional Halogen Iodine (at C4)None
Potential for Conversion to Carboxylic Acid YesYes
Potential for Cross-Coupling Reactions High (due to Iodine)Lower

Conclusion and Future Research Directions

Summary of Current Knowledge and Synthetic Achievements for 2-Chloro-3-fluoro-4-iodobenzonitrile

While specific literature detailing the synthesis of this compound is not extensively documented, its preparation can be logically inferred from established methodologies for analogous halogenated aromatic compounds. The most plausible synthetic strategy involves a multi-step sequence starting from a readily available precursor, such as 2-chloro-3-fluoroaniline (B1293833).

The key transformation to introduce the iodine at the C4 position is the Sandmeyer reaction. byjus.comwikipedia.org This classic and reliable method involves the diazotization of a primary aromatic amine, followed by displacement of the resulting diazonium salt with an iodide salt. organic-chemistry.orgnih.gov The likely precursor for this step would be 4-amino-2-chloro-3-fluorobenzonitrile (B1524638).

A plausible synthetic pathway is outlined below:

Step Starting Material Reaction Reagents Product
12-Chloro-3-fluoro-4-nitroanilineReduction of nitro groupe.g., SnCl₂, HCl or H₂, Pd/C4-Amino-2-chloro-3-fluorobenzonitrile
24-Amino-2-chloro-3-fluorobenzonitrileSandmeyer Reaction (Diazotization & Iodination)1. NaNO₂, H₂SO₄2. KIThis compound

This approach leverages well-understood reactions, such as the reduction of a nitro group to an amine and the subsequent conversion of the amine to an iodide via a diazonium intermediate. nih.govgoogle.com The synthesis of related compounds like 2-chloro-4-fluorobenzonitrile (B42565) from 2-chloro-4-fluoroaniline (B1295073) has been successfully demonstrated, validating the feasibility of the diazotization step. google.com

Outstanding Challenges in Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound are not without challenges.

Synthesis Challenges:

Precursor Availability: The primary challenge lies in the efficient and regioselective synthesis of the key precursor, 4-amino-2-chloro-3-fluorobenzonitrile or its nitro equivalent. Synthesizing polysubstituted aromatic compounds with precise control over the substitution pattern can be complex and may involve multiple steps with potential for isomeric impurities.

Reaction Conditions: The Sandmeyer reaction, while effective, requires careful control of temperature (typically 0–5 °C) to manage the stability of the diazonium salt intermediate and minimize side reactions. byjus.com

Functionalization Challenges:

Selective Reactivity: The molecule possesses three different halogen atoms (F, Cl, I), each with distinct reactivity profiles. The carbon-iodine bond is the most labile and is expected to be the primary site for reactions like palladium-catalyzed cross-coupling. However, achieving selective functionalization at the chloro or fluoro positions, for instance via nucleophilic aromatic substitution (SNAr), would require carefully chosen conditions to overcome the higher activation energy and avoid reactions at the more reactive iodo-position.

Prospects for Novel Synthetic Methodologies

Future synthetic efforts could focus on improving the efficiency and elegance of the synthesis of this scaffold.

Late-Stage Functionalization: Modern synthetic methods could provide more direct routes. For example, developing C-H activation/halogenation techniques could allow for the direct and regioselective introduction of the halogen atoms onto a simpler benzonitrile (B105546) core, potentially reducing the number of synthetic steps.

Flow Chemistry: The diazotization step, which can be hazardous on a large scale due to the potentially explosive nature of diazonium salts, could be made safer and more efficient by employing continuous flow reactors. This technology allows for precise control over reaction parameters and minimizes the accumulation of unstable intermediates.

Exploration of New Derivatization Pathways and Applications

The true value of this compound lies in its potential for derivatization. The distinct reactivity of its functional groups allows for a range of selective transformations.

Cross-Coupling Reactions: The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. researchgate.netnih.govfrontiersin.orgmdpi.com This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex derivatives. For instance, Suzuki coupling with various arylboronic acids could yield novel biaryl compounds. nih.govresearchgate.net

Nitrile Group Modification: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open up further avenues for derivatization, such as amide coupling or the formation of new heterocyclic rings.

SNAr Reactions: While more challenging, the chloro and fluoro groups could potentially undergo nucleophilic aromatic substitution with strong nucleophiles under forcing conditions, allowing for the introduction of oxygen, nitrogen, or sulfur-based functionalities.

These derivatization pathways make this compound a valuable intermediate for creating libraries of compounds for screening in medicinal chemistry and materials science. fishersci.com The nitrile moiety itself is a key pharmacophore in numerous approved drugs. nih.govnih.govacs.org

Potential for Further Theoretical and Computational Investigations

Computational chemistry offers powerful tools to predict and understand the properties of this compound.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure. nih.govacs.org This can help predict the relative reactivity of the different halogen atoms towards various reagents, guiding the rational design of selective functionalization strategies. Calculations can determine bond dissociation energies (C-I vs. C-Cl vs. C-F) and map the molecular electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack.

Spectroscopic Analysis: Computational methods can predict spectroscopic properties, such as ¹³C and ¹H NMR chemical shifts, which can aid in the characterization of the molecule and its derivatives.

Property Simulation: For novel derivatives synthesized from this building block, computational studies could predict key properties like HOMO-LUMO energy gaps, which are relevant for applications in organic electronics, or binding affinities to biological targets in drug discovery. pku.edu.cnresearchgate.net

Role in the Discovery of Novel Functional Molecules

The unique substitution pattern of this compound makes it an attractive starting point for the discovery of novel functional molecules. The ability to selectively modify the molecule at four different positions provides a pathway to fine-tune its steric and electronic properties. This is particularly valuable in medicinal chemistry, where such modifications are crucial for optimizing a compound's binding affinity, selectivity, and pharmacokinetic profile. acs.org By serving as a versatile scaffold, this compound can accelerate the synthesis of diverse molecular architectures, increasing the probability of discovering new therapeutic agents and advanced materials.

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-3-fluoro-4-iodobenzonitrile, and how do reaction conditions influence halogen positioning?

Methodological Answer:
The synthesis of polyhalogenated benzonitriles typically involves sequential halogenation steps. For this compound, a plausible route starts with fluorination of a pre-chlorinated benzene ring, followed by iodination at the para position. Key reagents include sodium hydroxide or potassium fluoride for substitution reactions , while iodine sources like N-iodosuccinimide (NIS) may be used under controlled temperatures (0–25°C) to avoid over-iodination. Solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity, as evidenced by analogous compounds in halogenation studies .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR (¹H/¹³C/¹⁹F): Fluorine-19 NMR is critical for confirming the fluorine position due to its distinct chemical shifts (~-110 to -130 ppm for meta-fluorine in benzonitriles) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s M+2 peak). NIST databases provide reference spectra for cross-verification .
  • Contradiction Resolution: Discrepancies in spectral data (e.g., unexpected coupling in ¹H NMR) require iterative analysis using 2D techniques (COSY, HSQC) or computational modeling (DFT) to confirm spatial arrangements .

Advanced: How does the electronic interplay of chlorine, fluorine, and iodine influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing effects of fluorine (meta-directing) and chlorine (ortho/para-directing) create a polarized aromatic system, making the iodine atom highly susceptible to Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from adjacent halogens can reduce catalytic efficiency. Studies on analogous compounds (e.g., 2-fluoro-6-iodobenzonitrile ) suggest that Pd/C or CuI catalysts with bulky ligands (XPhos) improve yields by mitigating steric effects. Kinetic monitoring via HPLC is advised to optimize reaction times .

Advanced: What strategies mitigate contradictions between computational predictions and experimental data for this compound’s thermodynamic stability?

Methodological Answer:
Discrepancies often arise from approximations in density functional theory (DFT) models, particularly in handling heavy atoms like iodine. To address this:

Multi-Method Validation: Compare results from DFT (B3LYP), MP2, and CCSD(T) calculations.

Solvent Corrections: Include implicit solvent models (e.g., PCM for DMF) to account for solvation effects .

Experimental Calibration: Use differential scanning calorimetry (DSC) to measure enthalpy of formation, refining computational parameters iteratively .

Advanced: How can researchers design experiments to probe the environmental stability of this compound under varying pH and UV exposure?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 3–11) at 40°C, monitoring decomposition via LC-MS. Fluorine’s electron-withdrawing effect increases susceptibility to hydrolysis at high pH .
  • UV Stability: Expose the compound to UV-A/B radiation in a photoreactor, analyzing photoproducts using GC-MS. Iodine’s polarizability may lead to C-I bond cleavage, forming radical intermediates detectable via EPR .

Basic: What are the key safety considerations when handling this compound, given its halogenated structure?

Methodological Answer:

  • Toxicity: Prioritize fume hood use due to potential release of toxic HI gas during decomposition.
  • Storage: Store in amber vials under inert gas (Ar/N₂) to prevent iodine sublimation and photodegradation.
  • Waste Disposal: Neutralize halogenated byproducts with saturated NaHCO₃ before disposal, adhering to EPA guidelines for halogenated organics .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the metabolic pathways of this compound in environmental microbiomes?

Methodological Answer:

  • Synthesis of Labeled Analogues: Introduce ¹³C at the nitrile group via K¹³CN substitution under nucleophilic conditions .
  • Tracing Degradation: Incubate labeled compound with soil microbiota, analyzing ¹³CO₂ evolution via isotope-ratio MS. This identifies nitrile-to-CO₂ conversion pathways, with fluorine’s electronegativity potentially retarding microbial oxidation rates .

Advanced: What methodologies resolve contradictions in reported crystallographic data for halogenated benzonitriles?

Methodological Answer:

  • High-Resolution XRD: Use synchrotron radiation to resolve ambiguities in halogen positioning, particularly for iodine’s large atomic radius.
  • Complementary Techniques: Pair XRD with solid-state NMR (¹⁹F/¹²⁷I) to validate crystal packing and hydrogen-bonding networks. For example, conflicting reports on C-I···N≡C interactions in similar compounds were resolved using this dual approach .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.